molecular formula C8H9NO2 B13481445 N-[4-(hydroxymethyl)phenyl]formamide

N-[4-(hydroxymethyl)phenyl]formamide

Katalognummer: B13481445
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: USBFXZVFMKYMNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(hydroxymethyl)phenyl]formamide is an organic compound characterized by the presence of a formamide group attached to a benzene ring substituted with a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-[4-(hydroxymethyl)phenyl]formamide can be synthesized through the Leuckart reaction, which involves the reductive amination of aldehydes or ketones using formamide as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130°C, and can go up to 165°C when using formamide .

Industrial Production Methods

Industrial production of this compound may involve the use of formamide and appropriate catalysts to optimize yield and efficiency. The specific conditions and catalysts used can vary depending on the desired scale and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(hydroxymethyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-formylbenzoic acid.

    Reduction: N-[4-(aminomethyl)phenyl]formamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[4-(hydroxymethyl)phenyl]formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[4-(hydroxymethyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The hydroxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylformamide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    N-[4-(aminomethyl)phenyl]formamide: Contains an aminomethyl group instead of a hydroxymethyl group, altering its chemical and biological properties.

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

N-[4-(hydroxymethyl)phenyl]formamide

InChI

InChI=1S/C8H9NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-4,6,10H,5H2,(H,9,11)

InChI-Schlüssel

USBFXZVFMKYMNB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CO)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.